molecular formula C26H22O2S B11954416 P-Tolyl triphenylmethyl sulfone CAS No. 82875-96-5

P-Tolyl triphenylmethyl sulfone

Cat. No.: B11954416
CAS No.: 82875-96-5
M. Wt: 398.5 g/mol
InChI Key: DGPUSUIIDRLHAV-UHFFFAOYSA-N
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Description

P-Tolyl triphenylmethyl sulfone: is an organic compound with the molecular formula C26H22O2S It is a sulfone derivative, characterized by the presence of a sulfonyl functional group attached to a p-tolyl group and a triphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: P-Tolyl triphenylmethyl sulfone can be synthesized through several methods. One common approach involves the oxidation of p-tolyl triphenylmethylhydrazo sulfone using oxidizing agents such as mercury(II) oxide or potassium permanganate . The reaction conditions typically involve moderate temperatures and controlled addition of the oxidizing agent to ensure complete conversion to the desired sulfone product.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using similar oxidizing agents. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Mechanism of Action

The mechanism of action of p-tolyl triphenylmethyl sulfone involves its ability to act as a sulfonylating agent in chemical reactions. The sulfonyl group can participate in electrophilic aromatic substitution reactions, where it attaches to aromatic rings, forming stable sulfone derivatives. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Comparison with Similar Compounds

P-Tolyl triphenylmethyl sulfone can be compared with other similar compounds, such as:

  • Phenyl p-tolyl sulfone
  • Cyclohexyl p-tolyl sulfone
  • 4-Chlorophenyl p-tolyl sulfone
  • 4-Fluorophenyl p-tolyl sulfone
  • Hexadecyl p-tolyl sulfone
  • Bromomethyl p-tolyl sulfone
  • Pentyl p-tolyl sulfone
  • Butyl p-tolyl sulfone

These compounds share the sulfonyl functional group but differ in the substituents attached to the sulfonyl group. This compound is unique due to the presence of both p-tolyl and triphenylmethyl groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

82875-96-5

Molecular Formula

C26H22O2S

Molecular Weight

398.5 g/mol

IUPAC Name

1-methyl-4-tritylsulfonylbenzene

InChI

InChI=1S/C26H22O2S/c1-21-17-19-25(20-18-21)29(27,28)26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3

InChI Key

DGPUSUIIDRLHAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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